molecular formula C7H14N2 B1302607 3-(tert-BUTYLAMINO)PROPIONITRILE CAS No. 21539-53-7

3-(tert-BUTYLAMINO)PROPIONITRILE

Cat. No.: B1302607
CAS No.: 21539-53-7
M. Wt: 126.2 g/mol
InChI Key: DGXPYBHONIFYLU-UHFFFAOYSA-N
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Description

3-(tert-Butylamino)propionitrile is an organic compound with the molecular formula C₇H₁₄N₂. It is a nitrile derivative that features a tert-butylamino group attached to a propionitrile backbone. This compound is known for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(tert-Butylamino)propionitrile can be synthesized through the reaction of tert-butylamine with acrylonitrile. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

[ \text{tert-Butylamine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process may involve continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylamino)propionitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(tert-Butylamino)propionitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as an anticonvulsant and anxiolytic agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(tert-Butylamino)propionitrile involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter pathways, influencing the activity of enzymes and receptors. The exact pathways and targets are subjects of ongoing research, particularly in the context of its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butylamino)propanenitrile
  • tert-Butylamine
  • Acrylonitrile

Comparison

3-(tert-Butylamino)propionitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-(tert-butylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-7(2,3)9-6-4-5-8/h9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXPYBHONIFYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373786
Record name 3-(tert-BUTYLAMINO)PROPIONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21539-53-7
Record name 3-[(1,1-Dimethylethyl)amino]propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21539-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(tert-BUTYLAMINO)PROPIONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21539-53-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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